

An In-Depth Technical Guide to the Degradation Pathways and Metabolites of Metolcarb

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Compound of Interest

Compound Name: Metolcarb-d3

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Introduction

Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide previously utilized for the control of a range of insect pests, particularly in rice cultivation. Understanding its environmental fate and metabolic pathways is crucial for assessing its toxicological impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation and metabolism of Metolcarb, detailing its breakdown through microbial, chemical, and photochemical processes, as well as its metabolic fate in plants and animals. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

Chemical and Physical Properties of Metolcarb

Property	Value	Reference
Chemical Formula	C ₉ H ₁₁ NO ₂	[1]
Molar Mass	165.19 g/mol	[1]
Appearance	Colorless crystalline solid	[1]
Water Solubility	2.6 g/L at 30 °C	[1]
Log Kow	1.70	[1]
Vapor Pressure	1.0 x 10 ⁻⁵ mmHg at 25 °C	

Degradation Pathways of Metolcarb

Metolcarb is susceptible to degradation through various environmental pathways, including microbial degradation, chemical hydrolysis, and photodegradation.

Microbial Degradation

Microbial activity is a significant factor in the environmental dissipation of Metolcarb. The primary mechanism of microbial degradation is the enzymatic hydrolysis of the carbamate ester bond.

Pathway:

The initial and key step in the microbial degradation of Metolcarb is the hydrolysis of the carbamate linkage, catalyzed by carbamate hydrolase enzymes. This reaction yields m-cresol and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes to methylamine and carbon dioxide. The resulting m-cresol can be further mineralized by various soil microorganisms.

Metabolites:

- m-Cresol (3-methylphenol): The primary aromatic metabolite.
- Methylcarbamic acid: An unstable intermediate.
- Methylamine: A product of methylcarbamic acid decomposition.

- Carbon Dioxide: A final product of complete mineralization.

Subsequent degradation of m-cresol by bacteria such as *Pseudomonas* species can proceed via two main routes:

- Gentisate Pathway:m-Cresol is oxidized to 3-hydroxybenzoate, which is then hydroxylated to gentisate before ring fission.
- Catechol Pathway:m-Cresol is converted to a methyl-substituted catechol, followed by meta-cleavage of the aromatic ring.

Under anaerobic conditions, sulfate-reducing bacteria like *Desulfotomaculum* sp. can degrade m-cresol through the oxidation of the methyl group, forming intermediates such as 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid.

Enzymes:

- Carbamate Hydrolase (Carbaryl Hydrolase): An enzyme purified from *Arthrobacter* sp. strain RC100 has been shown to hydrolyze Metolcarb, and at a faster rate than it hydrolyzes carbaryl. This enzyme is a dimeric protein with a molecular mass of approximately 100 kDa. Other N-methylcarbamate hydrolases have been purified from *Pseudomonas* sp. strain CRL-OK.

Quantitative Data:

Soil Type	pH	Half-life (days)	Reference
Silt	7.85	7.9	
Silt Loam	7.20	14	
Silt Loam	7.05	15	
Silt Loam	6.85	3.8	
Sand	5.20	7.6	
Peat	5.90	55	

Experimental Protocols:

Purification of Carbaryl Hydrolase from *Arthrobacter* sp. RC100

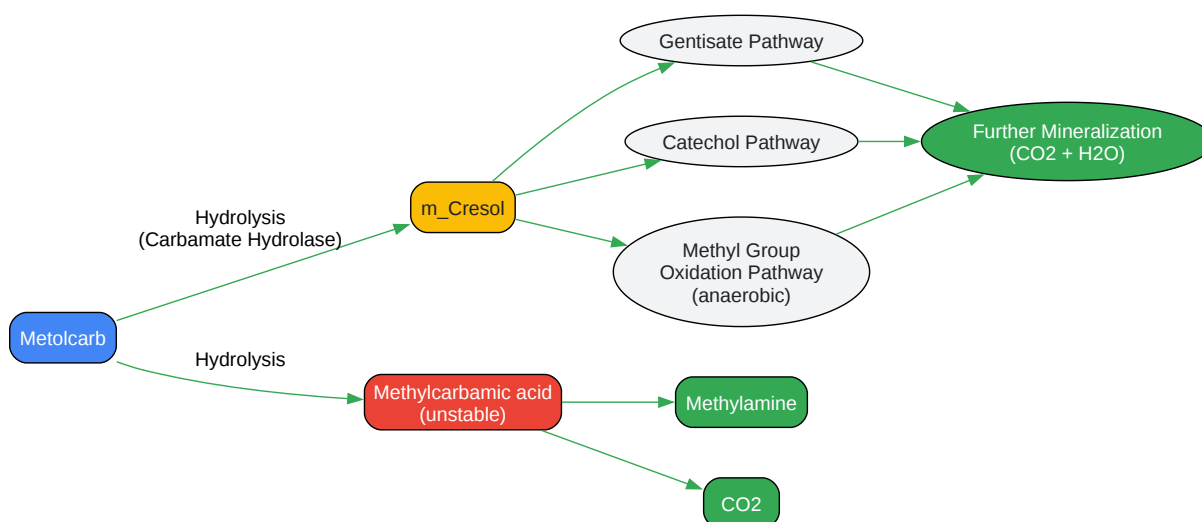
- **Cell Culture and Harvest:** *Arthrobacter* sp. RC100 is cultured in a medium containing carbaryl as the sole carbon source. Cells are harvested by centrifugation.
- **Cell Lysis:** The cell pellet is resuspended in buffer and disrupted by sonication.
- **Purification Steps:** The crude extract is subjected to a series of chromatographic steps:
 - Protamine sulfate treatment
 - Ammonium sulfate precipitation
 - Hydrophobic interaction chromatography (Phenyl-Sepharose)
 - Anion-exchange chromatography (DEAE-Sepharose)
 - Gel filtration chromatography
- **Enzyme Activity Assay:** Hydrolase activity is determined by measuring the rate of formation of the hydrolysis product (e.g., 1-naphthol from carbaryl or m-cresol from Metolcarb) using high-performance liquid chromatography (HPLC). For Metolcarb, the assay is conducted at pH 9.0 and 50°C.

Soil Microcosm Study for Metolcarb Degradation

- **Microcosm Setup:** Soil samples are placed in controlled environmental chambers (microcosms).
- **Spiking:** The soil is treated with a known concentration of Metolcarb.
- **Incubation:** The microcosms are incubated under controlled conditions (e.g., temperature, moisture).
- **Sampling:** Soil samples are collected at various time intervals.

- Extraction: Metolcarb and its metabolites are extracted from the soil using a suitable solvent (e.g., acetonitrile).
- Analysis: The extracts are analyzed by HPLC-MS/MS to determine the concentrations of the parent compound and its degradation products.

Logical Relationship of Microbial Degradation:



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Microbial degradation pathway of Metolcarb.

Chemical Degradation (Hydrolysis)

Metolcarb is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent.

Pathway:

The hydrolysis of Metolcarb involves the cleavage of the ester linkage, resulting in the formation of m-cresol and methylcarbamic acid, which further decomposes to methylamine and carbon dioxide.

Metabolites:

- m-Cresol
- Methylcarbamic acid
- Methylamine
- Carbon Dioxide

Quantitative Data:

pH	Half-life	Water Type	Reference
7	25 days	-	
8	2.5 days	-	
9	2.8 hours	Freshwater	
9	6 hours	Seawater	

Experimental Protocols:

Hydrolysis Rate Determination

- Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9).
- Spiking: Add a known concentration of Metolcarb to each buffer solution.
- Incubation: Incubate the solutions in the dark at a constant temperature.

- **Sampling:** Collect aliquots at different time points.
- **Analysis:** Analyze the samples by HPLC to determine the concentration of Metolcarb over time.
- **Data Analysis:** Calculate the hydrolysis rate constant and half-life at each pH.

Photodegradation

Photodegradation is generally considered a minor pathway for Metolcarb dissipation. However, under certain conditions, it can contribute to its breakdown.

Pathway:

The primary photolytic degradation product of Metolcarb is reported to be m-methylphenol (m-cresol). Further degradation may occur through photo-oxidation processes, potentially leading to the formation of hydroxylated and other oxidized products.

Metabolites:

- m-Methylphenol (m-cresol)

Experimental Protocols:

Aqueous Photolysis Study

- **Solution Preparation:** Prepare an aqueous solution of Metolcarb in sterile, purified water.
- **Irradiation:** Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
- **Control:** Maintain a dark control sample to account for any abiotic degradation not due to light.
- **Sampling:** Collect samples from both the irradiated and control solutions at various time intervals.

- Analysis: Analyze the samples using HPLC or LC-MS to identify and quantify Metolcarb and its photoproducts.

Electrochemical Degradation

Advanced oxidation processes, such as the electro-Fenton process, have been shown to effectively degrade and mineralize Metolcarb.

Pathway:

The electro-Fenton process generates highly reactive hydroxyl radicals ($\bullet\text{OH}$) that attack the Metolcarb molecule. The proposed degradation mechanism involves several steps:

- Deprotonation to form 5-methylphenyl methylene carbamate.
- Oxidation by hydroxyl radicals to form an unstable radical.
- Conversion to 5-methylphenol.
- Further hydroxylation of the aromatic ring to form intermediates like hydroquinone and benzoquinone.
- Ring opening and subsequent oxidation of aliphatic intermediates to form carboxylic acids like acetic acid.
- Mineralization to CO_2 , water, and inorganic ions like nitrate.

Metabolites:

- 5-methylphenyl methylene carbamate
- 5-methylphenol
- Hydroxymethyl acetate
- Acetic acid
- Nitrate ions

- Hydroquinone
- Benzoquinone

Quantitative Data:

Current Intensity	Degradation Time for ~100% Removal	TOC Removal after 3 hours	Reference
100 mA	60 min	26.39–36.21%	
500 mA	25 min	-	
800 mA	15 min	53.78–58.84%	

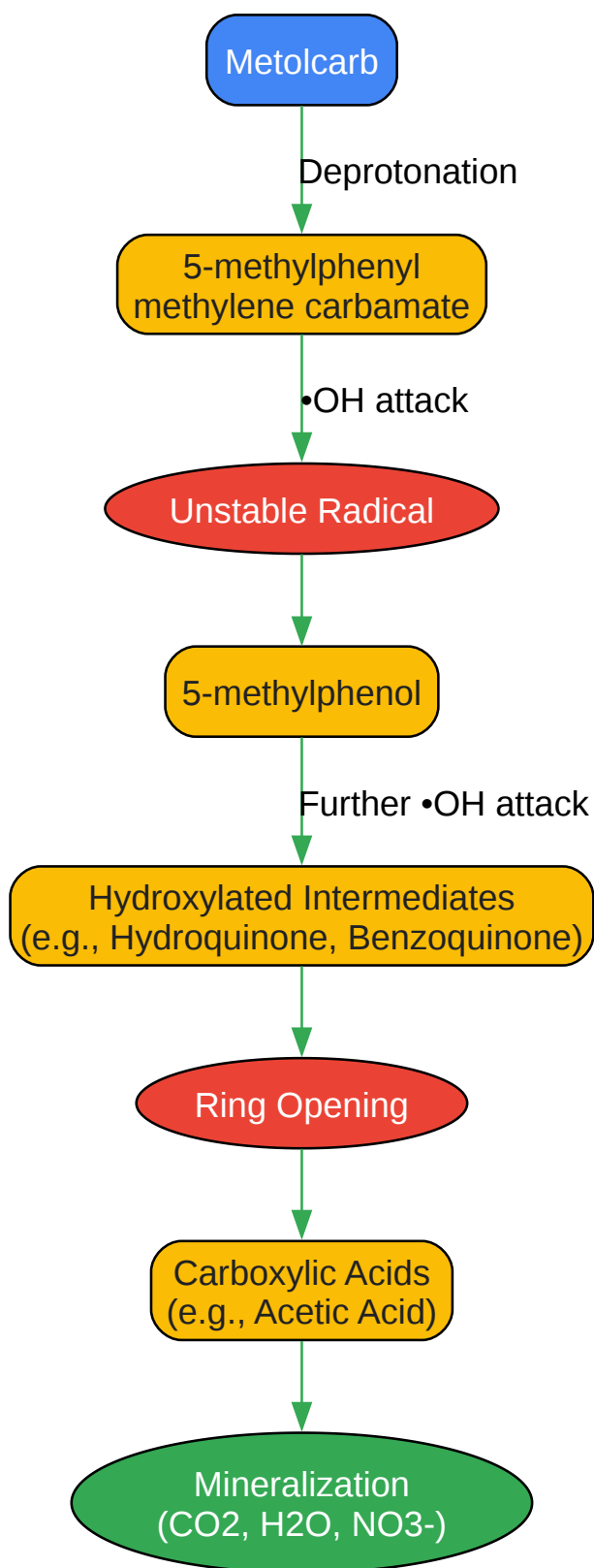
The degradation follows pseudo-first-order kinetics.

Experimental Protocols:

Electro-Fenton Degradation of Metolcarb

- **Reactor Setup:** A 1.4-liter electrochemical reactor with a carbon felt cathode and a platinum anode is used.
- **Electrolyte:** An aqueous solution of Metolcarb is prepared with a supporting electrolyte (e.g., Na_2SO_4) and a catalyst (e.g., FeSO_4). The pH is adjusted to acidic conditions (e.g., pH 3).
- **Electrolysis:** A constant current is applied to the electrodes.
- **Sampling:** Aliquots of the solution are withdrawn at different time intervals.
- **Analysis:** The concentration of Metolcarb is monitored by HPLC. Total Organic Carbon (TOC) analysis is used to assess mineralization. Intermediates are identified using LC-MS.

Electrochemical Degradation and Mineralization Pathway:



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Electrochemical degradation of Metolcarb.

Metabolism of Metolcarb in Biota

Metabolism in Animals (Rats)

The metabolism of carbamates in mammals, including rats, primarily occurs in the liver through enzymatic hydrolysis.

Pathway:

The primary metabolic pathway for Metolcarb in rats is expected to be the hydrolysis of the carbamate ester bond by carboxylesterases in the liver. This would produce m-cresol and methylcarbamic acid. The resulting metabolites are then likely conjugated and excreted in the urine and feces. A study on the related compound, methyl carbamate, in rats showed that a significant portion is metabolized to CO₂ and exhaled, while the parent compound is also excreted in the urine.

Metabolites (Predicted):

- m-Cresol
- Conjugates of m-cresol (e.g., glucuronide and sulfate conjugates)
- Methylcarbamic acid (and its decomposition products)

Experimental Protocols:

In Vivo Metabolism Study in Rats

- Dosing: Administer a known dose of radiolabeled (e.g., ¹⁴C-labeled) Metolcarb to rats, typically via oral gavage.
- Sample Collection: House the rats in metabolic cages to facilitate the separate collection of urine, feces, and expired air over a specified period (e.g., 48-72 hours).
- Sample Processing:
 - Urine and Feces: Homogenize and extract the samples to isolate the metabolites.
 - Expired Air: Trap CO₂ in a suitable absorbent.

- Analysis:
 - Quantify the total radioactivity in each sample type to determine the routes and extent of excretion.
 - Analyze the extracts using radio-HPLC and/or LC-MS to separate, identify, and quantify the parent compound and its metabolites.

In Vitro Metabolism with Rat Liver Microsomes

- Microsome Preparation: Isolate liver microsomes from rats.
- Incubation: Incubate the microsomes with Metolcarb in the presence of necessary cofactors (e.g., NADPH).
- Reaction Termination and Extraction: Stop the reaction at various time points and extract the metabolites.
- Analysis: Analyze the extracts by LC-MS/MS to identify the metabolites formed.

Metabolism in Plants (Rice)

While specific studies on the metabolism of Metolcarb in rice are limited, the general metabolic pathways for pesticides in rice plants involve three phases:

- Phase I: Transformation: Introduction or modification of functional groups through oxidation, reduction, or hydrolysis. For Metolcarb, hydrolysis of the carbamate bond to yield m-cresol is a likely primary step.
- Phase II: Conjugation: The transformed products are conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione to increase their water solubility.
- Phase III: Compartmentation: The conjugates are transported and stored in vacuoles or bound to cell wall components.

Predicted Metabolites in Rice:

- m-Cresol

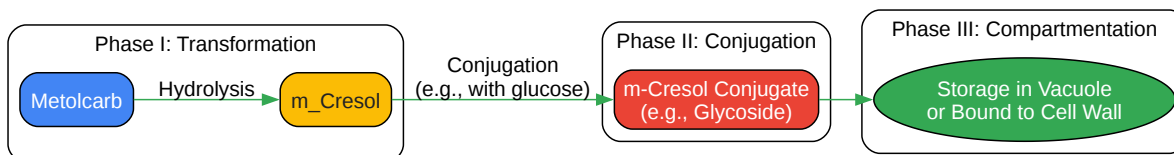
- m-Cresol glycosides (e.g., m-cresol-O- β -D-glucoside)

Experimental Protocols:

Metabolism Study in Rice Seedlings

- Treatment: Grow rice seedlings in a hydroponic solution or soil treated with radiolabeled Metolcarb.
- Harvesting: Harvest the plant tissues (roots and shoots) at different time intervals.
- Extraction: Extract the metabolites from the plant tissues using a suitable solvent system.
- Analysis: Analyze the extracts using radio-TLC, HPLC, and LC-MS to identify and quantify the parent compound and its metabolites, including free and conjugated forms.

General Plant Metabolism Workflow:



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General metabolic pathway of Metolcarb in plants.

Conclusion

The degradation and metabolism of Metolcarb proceed through several key pathways. In the environment, microbial degradation and chemical hydrolysis are the primary routes of dissipation, both leading to the formation of m-cresol as the initial major metabolite.

Photodegradation is a less significant pathway, while advanced oxidation processes like electrochemical degradation can achieve complete mineralization. In biological systems, enzymatic hydrolysis in the liver is the main metabolic route in animals, while in plants, a

combination of hydrolysis and subsequent conjugation is the expected pathway. Further research is needed to fully elucidate the specific enzymes and complete metabolic profiles of Metolcarb in various organisms and environmental compartments. This guide provides a foundational understanding for researchers and professionals working on the environmental and toxicological aspects of carbamate insecticides.

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References

- 1. Biodegradation characterisation and kinetics of m-cresol by *Lysinibacillus cresolivorans* [scielo.org.za]
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